2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is a complex organic compound with a molecular formula of C29H24Br2N2O. This compound is known for its unique structural features, which include bromine atoms, a cyano group, and a phenoxyacetamido group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of bromine atoms into the aromatic ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Phenoxyacetamido Group: This involves the reaction of 2-cyanophenol with chloroacetyl chloride to form 2-(2-cyanophenoxy)acetyl chloride, which is then reacted with an amine to form the phenoxyacetamido group.
Coupling Reaction: The final step involves coupling the brominated aromatic compound with the phenoxyacetamido derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the aromatic rings can undergo oxidation to form quinones.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Reduction Products: Amines or alcohols depending on the reduction conditions.
Oxidation Products: Quinones or carboxylic acids.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The bromine atoms and cyano group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenoxyacetamido group can also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-{[2-(2-cyanophenoxy)acetyl]amino}methyl]phenol
- 2,4-Dibromo-6-[(E)-{[2-(2-cyanophenoxy)acetyl]amino}methyl]phenyl acetate
Uniqueness
2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is unique due to the presence of both bromine atoms and a cyano group, which confer distinct reactivity and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H17Br2N3O4 |
---|---|
Molecular Weight |
571.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C24H17Br2N3O4/c1-15-5-4-7-16(9-15)24(31)33-23-18(10-19(25)11-20(23)26)13-28-29-22(30)14-32-21-8-3-2-6-17(21)12-27/h2-11,13H,14H2,1H3,(H,29,30)/b28-13+ |
InChI Key |
SROHZKHCERIWFF-XODNFHPESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=CC=CC=C3C#N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=CC=CC=C3C#N |
Origin of Product |
United States |
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